4-Phenylthiosemicarbazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58946. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

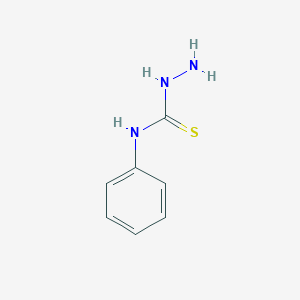

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-amino-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIGUVBJOHCXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063808 | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-69-9 | |

| Record name | 4-Phenylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenyl)thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH3R5JE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenylthiosemicarbazide CAS number and properties

An In-Depth Technical Guide to 4-Phenylthiosemicarbazide: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a versatile chemical intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological mechanisms of this compound and its derivatives, tailored for researchers and professionals in drug development.

Core Properties of this compound

The fundamental chemical and physical properties of this compound (CAS Number: 5351-69-9) are summarized below.[1][2][3][4][5][6] This compound typically appears as a white to light yellow crystalline powder.[2][4] While it exhibits low solubility in water, it is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[5][6][7]

Physicochemical and Spectral Data

| Property | Value |

| CAS Number | 5351-69-9[1][2][3][5][6] |

| Molecular Formula | C₇H₉N₃S[1][3][4] |

| Molecular Weight | 167.23 g/mol [1][3][4] |

| Melting Point | 138-141 °C[2][4][5] |

| Boiling Point | 308 °C[2][4] |

| Appearance | White to light yellow crystalline powder[2][4] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.6 (s, 1H), 9.11 (s, 1H), 7.65 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.8 (s, 2H)[8] |

| Mass Spectrum (m/z) | 167 (M+), 135, 136, 109, 93, 77, 65, 51[8] |

| Key IR Bands (cm⁻¹) | ~3400 (-NH), ~1609 (C=N of derivative), ~1255 (C=S of derivative)[9] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are crucial for reproducible research.

Synthesis of this compound

The most common laboratory synthesis involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).

Materials:

-

Phenyl isothiocyanate

-

Hydrazine hydrate

Procedure:

-

Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add hydrazine hydrate dropwise to the stirred solution.

-

After the addition is complete, continue stirring for a specified period at room temperature.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold ethanol and dried.

Synthesis of 4-Phenylthiosemicarbazone Derivatives

Thiosemicarbazones are typically synthesized through a condensation reaction between this compound and an appropriate aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone

-

Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.

-

Collect the crystals by vacuum filtration, wash with cold methanol, and dry.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound or its derivative in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot filter the solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.[8]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[10][11][12]

Materials:

-

Test compound (e.g., a 4-phenylthiosemicarbazone derivative)

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Sterile saline

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.

-

Inoculate each well (except for the sterility control) with the fungal suspension.

-

Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10][11]

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is also standard for determining the MIC against bacteria.[13][14][15][16]

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

Procedure:

-

Follow a similar serial dilution procedure as for the antifungal testing, using MHB as the medium.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to the final concentration in MHB.

-

Inoculate the wells with the bacterial suspension.

-

Include growth and sterility controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][13][14]

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound

-

Cancer cell line (e.g., HeLa, A549)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations of Workflows and Mechanisms

Synthesis Workflow

Caption: General workflow for the synthesis of this compound and its derivatization.

Proposed Antibacterial Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]

- 6. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylthiosemicarbazide, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃S | |

| Molecular Weight | 167.23 g/mol | |

| Melting Point | 138-141 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| CAS Number | 5351-69-9 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to phenyl isothiocyanate.

Experimental Protocol: Synthesis

Materials:

-

Phenyl isothiocyanate

-

Hydrazine hydrate (80-95%)

-

Absolute Ethanol (B145695)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath to maintain a low temperature during the initial reaction.

-

To the cooled and continuously stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise. The addition should be slow to control the exothermic nature of the reaction.

-

After the complete addition of hydrazine hydrate, allow the reaction mixture to stir at room temperature for a period of 2 to 4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected precipitate with cold deionized water, followed by a wash with a small volume of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to obtain this compound as a crystalline solid.[2]

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Experimental Protocols: Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound. A sharp melting range close to the literature value indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using a KBr pellet of the sample. This analysis identifies the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃. NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further corroborating the proposed structure.

Spectroscopic Data

The characteristic spectroscopic data for this compound are summarized in the tables below.

Table 2: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (amine) |

| ~3250 | N-H stretching (hydrazine) |

| ~1600 | C=N stretching (in some derivatives) |

| ~1250 | C=S stretching |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Table 3: ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~9.6 | Singlet | 1H | NH (phenylamino) | [3] |

| ~9.1 | Singlet | 1H | NH (thioamide) | [3] |

| ~7.65 | Multiplet | 2H | Aromatic CH | [3] |

| ~7.30 | Multiplet | 2H | Aromatic CH | [3] |

| ~7.10 | Multiplet | 1H | Aromatic CH | [3] |

| ~4.8 | Broad Singlet | 2H | NH₂ | [3] |

Table 4: ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C=S |

| ~139 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~124 | Aromatic CH |

| ~123 | Aromatic CH |

Note: ¹³C NMR data for this compound is less commonly reported in detail in the literature.

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 167 | [M]⁺ (Molecular ion) |

| 135 | [M - NH₂NH]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Signaling Pathways and Biological Activity

While this compound itself is a crucial synthetic intermediate, its direct involvement in specific signaling pathways is not extensively documented in publicly available literature. However, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can then interfere with various cellular processes. For instance, some thiosemicarbazone-metal complexes have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

References

Chemical formula and molecular weight of 4-Phenylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylthiosemicarbazide, a versatile compound with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and diverse biological activities, offering valuable insights for professionals in the field.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl group attached to a thiosemicarbazide (B42300) moiety. The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₉N₃S | [2][3][4] |

| Linear Formula | C₆H₅NHCSNHNH₂ | |

| Molecular Weight | 167.23 g/mol | [1][2][3][4] |

| Melting Point | 138-141 °C | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| CAS Number | 5351-69-9 | [3][4] |

Synthesis and Derivatization

The most common laboratory synthesis of this compound involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). This straightforward and efficient method produces the target compound in high yield.

-

Reaction Setup: Dissolve phenyl isothiocyanate in a suitable solvent, such as ethanol, in a round-bottomed flask.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.

-

Reaction: Allow the reaction to proceed for several hours. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Another documented method involves the reaction of a solution of ammonium (B1175870) phenyldithiocarbazinate with an aqueous solution of hydrazine sulfate (B86663) and a caustic potash solution. The mixture is heated, and upon cooling, this compound precipitates.[5]

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent derivatization into thiosemicarbazones, which are key intermediates for various heterocyclic compounds.

Biological Activity and Mechanism of Action

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. These activities include antibacterial, antifungal, anticancer, and anthelmintic properties.[1][6][7] Thiosemicarbazides are considered potent intermediates for the synthesis of pharmaceutical and bioactive materials.[6][8]

The mechanism of action for some derivatives has been linked to the inhibition of key enzymes. For instance, in anti-inflammatory research, certain derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[6] In the context of anticancer applications, some thiazole (B1198619) hybrids of this compound have been found to inhibit the PI3Kα enzyme, which in turn affects downstream signaling pathways critical for cell growth and survival.[6]

Below is a simplified diagram illustrating a potential mechanism of action for anticancer derivatives of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-(Phenyl)thiosemicarbazide [chembk.com]

- 3. 4-phenyl-3-thiosemicarbazide | CAS#:5351-69-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 6. This compound | 5351-69-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Phenylthiosemicarbazide

An In-depth Technical Guide to 4-Phenylthiosemicarbazide: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organic compound belonging to the thiosemicarbazide (B42300) family. It serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases, which exhibit significant pharmacological potential.[1] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows to support researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in research and synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-Phenylhydrazinecarbothioamide | [2] |

| CAS Number | 5351-69-9 | [5] |

| Molecular Formula | C₇H₉N₃S | [5] |

| Molecular Weight | 167.23 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 138-141 °C | [2][6] |

| Boiling Point | 287.4 ± 23.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in methanol (B129727) (50 mg/mL, clear) | [6][7] |

| Flash Point | 127.6 ± 22.6 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 9.6 (s, 1H, NH), δ 9.11 (s, 1H, NH), δ 7.65 (d, 2H, Ar-H), δ 7.30 (t, 2H, Ar-H), δ 7.10 (t, 1H, Ar-H), δ 4.8 (s, 2H, NH₂) | [8] |

| ¹³C NMR | Data available but requires specific database access. | [9] |

| Infrared (IR) (KBr) | Bands corresponding to N-H, C=S, and aromatic C-H stretching and bending vibrations. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 167. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound in a laboratory setting.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).[10]

Materials:

-

Phenyl isothiocyanate

-

Hydrazine hydrate

Procedure:

-

Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate to the solution while stirring at room temperature.[10]

-

Continue stirring the reaction mixture. The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound.

This reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate.[10]

Synthesis of Thiosemicarbazone Derivatives

This compound is a key precursor for the synthesis of thiosemicarbazones, which are known for their biological activities.[1][11]

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Methanol

-

Catalytic amount of acid (optional)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add a solution of the desired aldehyde or ketone in methanol to the flask.

-

If necessary, add a few drops of a catalytic acid (e.g., glacial acetic acid) to facilitate the reaction.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the thiosemicarbazone product to crystallize.

-

Filter the solid product, wash it with cold methanol, and dry it.

Logical and Experimental Workflows

Visualizing the synthesis and subsequent reactions of this compound can aid in understanding its chemical utility.

Caption: Synthetic pathway and derivatization of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its terminal amino group and the thione moiety.

-

Formation of Thiosemicarbazones: The most prominent reaction is its condensation with aldehydes and ketones to form the corresponding thiosemicarbazones.[1][11] This reaction is straightforward and often proceeds in high yield. The resulting thiosemicarbazones are a class of compounds extensively studied for their wide range of biological activities.[1]

-

Synthesis of Heterocycles: The thiosemicarbazone derivatives of this compound can undergo cyclization reactions to form various heterocyclic systems, such as thiazolidinones and thiazoles.[10] These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.

-

Biological Significance: this compound and its derivatives have demonstrated a spectrum of biological effects, including:

-

Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]

-

Antimicrobial Activity: The thiosemicarbazide moiety is associated with antibacterial and antifungal properties.[2]

-

Antitubercular Activity: Some derivatives have been investigated for their potential against Mycobacterium bovis.[1][11]

-

The diverse biological profile of this compound derivatives makes them attractive candidates for further investigation in drug discovery and development programs. The ease of synthesis and the potential for structural modification allow for the creation of large libraries of compounds for screening and optimization.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]

- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 5351-69-9 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

Mechanism of Action of 4-Phenylthiosemicarbazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylthiosemicarbazide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. Their therapeutic potential stems from diverse mechanisms of action, primarily centered around enzyme inhibition, induction of apoptosis, and interference with microbial cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Core Mechanisms of Action

The biological activity of this compound derivatives is multifaceted and often target-specific. The core scaffold, characterized by a phenyl ring linked to a thiosemicarbazide (B42300) moiety, allows for extensive chemical modifications, leading to a wide array of pharmacological effects.

Anticancer Activity

The anticancer effects of these derivatives are attributed to several key mechanisms:

-

Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and survival. Notably, derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1] Some derivatives also target topoisomerase IIα, an enzyme essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[2]

-

Induction of Apoptosis: Many this compound derivatives induce programmed cell death in cancer cells. This can be triggered by disrupting the cell cycle, as seen with some compounds causing G2/M phase arrest.[1] The apoptotic cascade is often initiated through the increased expression of pro-apoptotic proteins like caspase-3.[1][3]

-

Oxidative Stress and DNA Repair Disruption: Certain derivatives have been observed to induce oxidative stress within cancer cells.[2] This, coupled with the disruption of DNA damage repair (DDR) pathways, leads to an accumulation of DNA damage and subsequent initiation of apoptosis.[2]

-

Metal Chelation: The thiosemicarbazone moiety can chelate essential metal ions like iron, which are vital for the activity of enzymes such as ribonucleotide reductase, an enzyme critical for DNA synthesis. This chelation disrupts these cellular processes, contributing to the cytotoxic effects.[4]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of this compound derivatives are linked to their ability to interfere with essential microbial processes:

-

Inhibition of Essential Enzymes: In bacteria, a proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[5] In fungi, a potential target is N-myristoyltransferase (NMT), an enzyme involved in protein modification and essential for fungal viability.[6][7] Other targeted fungal enzymes include sterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis.[6][8]

-

Disruption of Cellular Integrity: The broad-spectrum activity of these compounds suggests they may also act by disrupting microbial cell membranes or other fundamental cellular processes.

Enzyme Inhibition

Beyond their anticancer and antimicrobial roles, this compound derivatives have been identified as potent inhibitors of various other enzymes:

-

Tyrosinase Inhibition: Several derivatives exhibit significant inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[9][10][11][12] This makes them promising candidates for the treatment of hyperpigmentation disorders.

-

Other Enzymes: These compounds have also been evaluated for their inhibitory effects on other enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation, and dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[13][14]

Quantitative Data

The following tables summarize the biological activity of various this compound derivatives from cited studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 6a | OVCAR-4 (Ovarian) | Cytotoxicity | 1.569 ± 0.06 | [1][3] |

| Compound 6a | PI3Kα | Enzyme Inhibition | 0.225 ± 0.01 | [1][3] |

| Compound AB2 | LNCaP (Prostate) | Cytotoxicity | 108.14 | [2] |

| [Cd(L)Cl2(H2O)] | A549 (Lung) | Cytotoxicity | 410 ± 31 | [15] |

| Derivative 8 | MCF-7 (Breast) | Cytotoxicity | 88.06 | [16] |

| Derivative 8 | AMJ13 (Breast) | Cytotoxicity | 66.82 | [16] |

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compounds 11 and 30 | Mycobacterium bovis | Antitubercular | 0.39 | [17][18] |

| Compounds 11 and 12 | Staphylococcus aureus | Antibacterial | 256 | [3] |

| Compound T4A | Staphylococcus aureus strains | Antibacterial | 32-64 | [19] |

| Fluorine-containing derivatives (5-9) | Trichophyton rubrum | Antifungal | 31.25-1000 | |

| Chlorinated counterparts (2-4) | Trichophyton rubrum | Antifungal | 62.5-500 | [20] |

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound | Enzyme | Substrate | IC50 (µM) | Reference |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 0.76 | [9] |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 3.80 | [9] |

| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 7.0 | [9] |

| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 2.62 | [9] |

| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | L-tyrosine | 15.4 | [9] |

| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | L-DOPA | 1.22 | [9] |

| Thioquinoline derivative 10g | Tyrosinase | 25.75 ± 0.19 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives involves the condensation reaction of this compound with various aldehydes or ketones.[17][18]

-

Dissolve 1.0 mmol of this compound in 30 mL of methanol (B129727) in a round-bottom flask.

-

Add a solution of 1.0 mmol of the desired aldehyde or ketone derivative to the flask at room temperature with magnetic stirring.

-

Continue stirring the mixture for 24 hours.

-

After the reaction is complete, filter the resulting precipitate.

-

Wash the filtered product with 20 mL of methanol.

-

Dry the purified product at room temperature.

-

Characterize the structure of the synthesized compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[17]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[5]

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains on appropriate agar (B569324) plates for 18-24 hours at 37°C.

-

Transfer a few colonies to a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[22]

-

-

Preparation of Antimicrobial Agents:

-

Dissolve the this compound derivatives and standard antibiotics in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) or another appropriate culture medium in a 96-well microtiter plate.[5]

-

-

MIC Assay:

-

Add 50 µL of the diluted antimicrobial agent to each well of the 96-well plate.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

-

-

Controls:

-

Positive Control: A well containing the bacterial inoculum without any antimicrobial agent.

-

Negative Control: A well containing only the culture medium.

-

Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to ensure it has no inhibitory effect.[5]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[22]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition:

-

After the incubation period, remove the medium.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium to each well.

-

Incubate the plates for another 2-4 hours.[22]

-

-

Formazan (B1609692) Solubilization and Absorbance Reading:

-

Remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 10 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Apoptosis Detection by Annexin V Staining

This assay is used to detect apoptosis in cells treated with the test compounds.[2]

-

Incubate the target cancer cells with the test compound at a concentration corresponding to its IC50 value for 48 hours.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer or a fluorescence microscope.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 5351-69-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]

- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journal.waocp.org [journal.waocp.org]

- 17. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Ascendant Role of Thiosemicarbazides in Medicinal Chemistry: A Comprehensive Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery and development, the versatile thiosemicarbazide (B42300) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and therapeutic potential of thiosemicarbazide derivatives. This guide delves into their diverse pharmacological profiles, highlighting their anticancer, antibacterial, antifungal, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

A Privileged Scaffold in Drug Discovery

Thiosemicarbazides, characterized by the core functional group -NH-NH-CS-NH2, have garnered significant attention in medicinal chemistry due to their synthetic tractability and their ability to interact with a wide range of biological targets.[1][2] The unique electronic and structural features of this moiety, including its capacity for metal chelation, contribute to its diverse pharmacological effects.[3]

Anticancer Activity: A Multi-pronged Attack

Thiosemicarbazide derivatives have demonstrated potent anticancer activity against a spectrum of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes, and generation of reactive oxygen species (ROS).

One of the primary mechanisms underlying the anticancer effects of thiosemicarbazones, a major class of thiosemicarbazide derivatives, is the inhibition of ribonucleotide reductase (RR).[6][7] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. By chelating the iron cofactor in the active site of the R2 subunit of RR, these compounds disrupt the enzyme's function, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[2][6]

Another key target for anticancer thiosemicarbazones is topoisomerase IIα (Topo IIα), an enzyme critical for resolving DNA topological problems during replication and transcription.[1][8] Certain thiosemicarbazone-metal complexes act as catalytic inhibitors of Topo IIα, preventing the enzyme from re-ligating cleaved DNA strands, which leads to the accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.[8][9]

Furthermore, many thiosemicarbazide derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[10][11] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[11][12] This event triggers the release of cytochrome c into the cytosol, activating a cascade of caspases that execute the apoptotic program.[12][13]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiosemicarbazide and thiosemicarbazone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Name | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | Breast Cancer | 2.821 ± 0.008 | [14] |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 | Melanoma | 2.904 ± 0.013 | [14] |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | Breast Cancer | 7.102 ± 0.010 | [14] |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | EAC | Ehrlich Ascites Carcinoma | 3.832 ± 0.014 | [14] |

| 1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | Pancreatic Cancer | ≤ 0.1 | [15] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | Cervical Cancer | 5.8 | [15] |

| 2,4-Dichlorophenoxyacetic Thiosemicarbazide (Comp. 1) | MKN74 | Gastric Cancer | 137.38 | [16] |

| 2,4-Dichlorophenoxyacetic Thiosemicarbazide (Comp. 2) | MKN74 | Gastric Cancer | 143.54 | [16] |

| DM(tsc)T | PC-3 | Prostate Cancer | 2.64 ± 0.33 | [17] |

| Steroidal thiosemicarbazone (7j) | HepG2 | Liver Cancer | 3.52 | [11] |

Antimicrobial Potential: A Broad Spectrum of Activity

Thiosemicarbazide derivatives exhibit significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][18] Their antimicrobial mechanisms are often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.

Antibacterial Activity

In the realm of antibacterial research, thiosemicarbazides have shown promise against both Gram-positive and Gram-negative bacteria.[8][10] A key mechanism of their antibacterial action involves the dual inhibition of DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and segregation.[4] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against selected bacterial strains.

| Compound/Derivative Name | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [1] |

| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 15.63-31.25 | [1] |

| Thiosemicarbazide derivative 3g | Staphylococcus aureus | 6.25 | [8] |

| Thiosemicarbazide derivative 3g | Pseudomonas aeruginosa | 6.25 | [8] |

| Thiosemicarbazide derivative 3f | Staphylococcus aureus | 12.5 | [8] |

| Thiosemicarbazide derivative 3f | Pseudomonas aeruginosa | 12.5 | [8] |

| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [19] |

| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [19] |

| Trifluoromethylphenyl-substituted thiosemicarbazide (T9A) | Staphylococcus aureus | 64 | [10] |

Antifungal Activity

Thiosemicarbazide derivatives have also demonstrated notable antifungal activity against various fungal pathogens.[18][20] Their proposed mechanisms of action include the disruption of fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

The following table summarizes the antifungal activity of selected thiosemicarbazide derivatives, expressed as EC50 (half-maximal effective concentration) or MIC values.

| Compound/Derivative Name | Fungal Strain | Activity (µg/mL) | Reference(s) |

| Benzaldehyde thiosemicarbazide with piperidine (B6355638) (3b) | Pythium aphanidermatum | EC50 = 1.6 | [2] |

| Benzaldehyde thiosemicarbazide with piperidine (3f) | Rhizoctonia solani | EC50 = 2.1 | [2] |

| Benzaldehyde thiosemicarbazide with piperidine (3c) | Rhizoctonia solani | EC50 = 2.2 | [2] |

| Nitroimidazole-thiosemicarbazide (6) | Trichophyton rubrum | MIC = 31.25 | [20] |

| Nitroimidazole-thiosemicarbazide (3) | Trichophyton rubrum | MIC = 62.5 | [20] |

| Nitroimidazole-thiosemicarbazide (11) | Trichophyton spp. | MIC ≤ 125 | [18] |

| Thiosemicarbazone derivative (2) | Aspergillus nomius | MIC = 125 | [21] |

Antiviral and Other Biological Activities

Beyond their anticancer and antimicrobial properties, thiosemicarbazides have been investigated for a range of other biological activities. Notably, certain derivatives have shown promise as antiviral agents, with some historical use against poxviruses.[22] Their antiviral mechanism is thought to involve the inhibition of viral RNA synthesis.[23] Additionally, various thiosemicarbazide derivatives have been explored for their anticonvulsant, antitubercular, and anti-inflammatory activities.[24]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and characterization of thiosemicarbazone derivatives.

Caption: A typical workflow for the in vitro screening of anticancer activity of thiosemicarbazide derivatives.

Caption: Proposed mechanism of ribonucleotide reductase inhibition by thiosemicarbazones.

Caption: Signaling pathway of thiosemicarbazide-induced apoptosis via the mitochondrial route.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiosemicarbazide derivatives, compiled from various cited literature.

General Synthesis of Thiosemicarbazone Derivatives

This protocol describes a common method for the synthesis of thiosemicarbazones via condensation reaction.[25]

-

Dissolution: Dissolve equimolar amounts of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a few drops of a catalyst, typically a mineral acid like sulfuric acid or a weak acid like glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a period ranging from 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), along with elemental analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution: Perform serial two-fold dilutions of the thiosemicarbazide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing

Antifungal susceptibility testing can be performed using a broth microdilution method similar to that for bacteria, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[21] The primary difference is the use of a fungal-specific growth medium (e.g., RPMI-1640) and appropriate incubation conditions for the fungal species being tested.

Conclusion and Future Directions

The thiosemicarbazide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with their synthetic accessibility, make them highly attractive candidates for further development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of next-generation thiosemicarbazide-based drugs. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further exploration in this promising area of medicinal chemistry.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. microchemlab.com [microchemlab.com]

- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. protocols.io [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijcrt.org [ijcrt.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Evolving Landscape of 4-Arylthiosemicarbazides: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-arylthiosemicarbazides, a class of compounds demonstrating a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these versatile molecules. We will delve into their synthesis, diverse biological effects, and the molecular nuances that govern their efficacy, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

4-Arylthiosemicarbazides are a fascinating class of compounds characterized by a core thiosemicarbazide (B42300) moiety (NH2-NH-CS-NH-) with an aryl group substituted at the N4 position. This structural motif has proven to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-parasitic activities. The biological activity is intricately linked to the nature and position of substituents on the aryl ring, making the study of their SAR crucial for the design of potent and selective therapeutic agents.

Synthesis of 4-Arylthiosemicarbazides

The synthesis of 4-arylthiosemicarbazides is typically a straightforward process, most commonly achieved through the reaction of an appropriate acid hydrazide with an aryl isothiocyanate.

A general synthetic workflow is depicted below:

This versatile reaction allows for the introduction of a wide variety of substituents on both the acyl and aryl portions of the molecule, facilitating the generation of diverse chemical libraries for SAR studies.

Structure-Activity Relationship and Biological Activities

The biological activity of 4-arylthiosemicarbazides is profoundly influenced by the electronic properties, lipophilicity, and steric bulk of the substituents on the N4-aryl ring.

Antibacterial Activity

Several 4-arylthiosemicarbazide derivatives have demonstrated significant activity against Gram-positive bacteria. The primary mechanism of action for some of these compounds is the inhibition of topoisomerase IV, a crucial enzyme involved in bacterial DNA replication.[1]

The SAR for antibacterial activity often reveals that:

-

Electron-withdrawing groups on the aryl ring, such as nitro (NO2) and halo (Cl, F) groups, tend to enhance antibacterial potency.[1]

-

The position of the substituent is also critical, with para-substituted compounds often showing greater activity.

| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | IC50 (µM) - Topoisomerase IV | Reference |

| 1 | 4-NO2 | Staphylococcus aureus | 50 | 14 | [1] |

| 2 | 4-Cl | Staphylococcus aureus | 62.5 | ND | |

| 3 | H | Staphylococcus aureus | >100 | ND |

ND: Not Determined

Antifungal Activity

4-Arylthiosemicarbazides have also been investigated for their antifungal properties, particularly against Candida species. The presence of specific substituents on the aryl ring can significantly impact their efficacy. Molecular modeling studies suggest that these compounds may act by inhibiting enzymes crucial for fungal cell wall or membrane integrity.

Key SAR observations for antifungal activity include:

-

The presence of electron-donating groups , such as methoxy (B1213986) (OCH3) or methyl (CH3) at the ortho position of the aryl ring, has been associated with increased antifungal potency.[2]

-

The overall lipophilicity of the molecule plays a significant role in its ability to penetrate the fungal cell membrane.

| Compound | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |

| 4 | 2-OCH3 | Candida albicans | 12.5 | [2] |

| 5 | 2-CH3 | Candida albicans | 25 | [2] |

| 6 | 4-F | Candida albicans | >100 |

Anti-Toxoplasma gondii Activity

A significant area of research has been the evaluation of 4-arylthiosemicarbazides against the protozoan parasite Toxoplasma gondii. These compounds have shown promise as inhibitors of parasite proliferation. The proposed mechanism of action involves the inhibition of tyrosinase and aromatic amino acid hydroxylases, enzymes vital for the parasite's metabolism.[3][4]

The SAR for anti-Toxoplasma activity indicates that:

-

Halogen substituents , particularly iodine (I) at the meta position of the aryl ring, can lead to potent activity.[3]

-

The presence of a nitro group at the para position has also been shown to be favorable.[4]

-

There is a good correlation between the inhibition of tyrosinase and the anti-Toxoplasma activity.[3]

| Compound | Substituent (R) | IC50 (µM) - T. gondii | Tyrosinase Inhibition (%) | Reference |

| 7 | 3-I | 0.8 | 43.9 | [3] |

| 8 | 4-NO2 | 1.2 | 46.4 | [4] |

| 9 | H | >50 | <10 | [3] |

Anticancer Activity

The potential of 4-arylthiosemicarbazides as anticancer agents is an emerging area of investigation. Some derivatives have exhibited cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase IIα and the induction of apoptosis.

Signaling Pathways

The diverse biological activities of 4-arylthiosemicarbazides can be attributed to their interaction with various cellular pathways. For instance, their anti-inflammatory effects may be linked to the modulation of the NF-κB signaling pathway.

Experimental Protocols

General Synthesis of 4-Arylthiosemicarbazides

A mixture of the appropriate acid hydrazide (10 mmol) and aryl isothiocyanate (10 mmol) in absolute ethanol (B145695) (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 4-arylthiosemicarbazide.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase IV Inhibition Assay

The inhibitory activity against topoisomerase IV can be assessed using a DNA decatenation assay. The assay mixture contains supercoiled kinetoplast DNA (kDNA), topoisomerase IV, and the test compound in an appropriate buffer. The reaction is initiated by the addition of ATP and incubated at 37°C. The reaction is then stopped, and the products are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IV is determined by the reduced conversion of catenated kDNA to decatenated minicircles.

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity is measured spectrophotometrically using L-DOPA as a substrate. The assay is performed in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer, tyrosinase enzyme, and the test compound. The reaction is initiated by the addition of L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion

4-Arylthiosemicarbazides represent a promising and versatile scaffold for the development of new therapeutic agents. The extensive research into their SAR has provided valuable insights into the structural requirements for various biological activities. The electronic nature and position of substituents on the N4-aryl ring are critical determinants of potency and selectivity. Future research should focus on optimizing these properties to develop drug candidates with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to build upon in the exciting field of 4-arylthiosemicarbazide drug discovery.

References

- 1. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inspiralis.com [inspiralis.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Spectroscopic Analysis of 4-Phenylthiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 4-Phenylthiosemicarbazide (C₇H₉N₃S), a compound of interest in medicinal chemistry and chemical synthesis. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, complemented by quantitative data and workflow visualizations to support research and development activities.

Experimental and Spectroscopic Characterization Workflow

The comprehensive characterization of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique structural information, and together they confirm the identity, purity, and detailed features of the molecule. The typical workflow for this analysis is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound (4-PTSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used for analysis.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).[2]

-

Data and Interpretation

The ¹H NMR spectrum provides distinct signals for the aromatic and amine/amide protons.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH -Ph | 9.6 | Singlet | Labile proton, signal may be broad.[1] |

| C(=S)-NH -NH₂ | 9.11 | Singlet | Labile proton, signal may be broad.[1] |

| Aromatic CH (ortho) | 7.65 | Doublet | Protons on the phenyl ring adjacent to the NH group.[1] |

| Aromatic CH (meta) | 7.30 | Triplet | Protons on the phenyl ring.[1] |

| Aromatic CH (para) | 7.10 | Triplet | Proton on the phenyl ring.[1] |

| NH-NH₂ | 4.8 | Singlet | Labile protons, signal may be broad and integrate to 2H.[1] |

Data obtained in DMSO-d₆ at 400 MHz.[1]

While specific experimental data from open-access literature is limited, ¹³C NMR spectra for this compound are available in spectral databases.[1][3] The expected chemical shifts are based on the distinct carbon environments in the molecule.

| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C =S | ~180-185 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic C -NH (ipso) | ~140 | Quaternary carbon attached to the nitrogen. |

| Aromatic C H (ortho/meta) | ~118-130 | Aromatic carbons typically resonate in this region. |

| Aromatic C H (para) | ~120-125 |

Expected values are based on analogous structures and general ¹³C NMR chemical shift tables.

Caption: The fundamental process of Nuclear Magnetic Resonance (NMR) spectroscopy from sample excitation to spectrum generation.

Mass Spectrometry (MS)